Fmoc-O-tert-butyl-D-beta-homothreonine
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Description
Fmoc-O-tert-butyl-D-beta-homothreonine is a biochemical used in proteomics research . It has a molecular formula of C23H27NO5 and a molecular weight of 397.46 .
Molecular Structure Analysis
The IUPAC name for Fmoc-O-tert-butyl-D-beta-homothreonine is (3S,4S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxypentanoic acid . The InChI code is 1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 .Physical And Chemical Properties Analysis
Fmoc-O-tert-butyl-D-beta-homothreonine is a white solid . It has a molecular weight of 411.5 and a molecular formula of C24H29NO5 .Scientific Research Applications
Synthesis of Peptides
Fmoc-O-tert-butyl-D-beta-homothreonine is a type of Fmoc-protected amino acid. Fmoc-protected amino acids are commonly used in the synthesis of peptides . The Fmoc group protects the amino group during peptide synthesis, and can be removed under basic conditions when no longer needed .
Biomedical Research
Fmoc amino acids, including Fmoc-O-tert-butyl-D-beta-homothreonine, have attracted growing interest in biomedical research . They are particularly useful in the design and development of novel effective hydrogelators, biomaterials, or therapeutics .
Crystallography Studies
The crystal structures of Fmoc amino acids can provide valuable insights into their structural and supramolecular features . These insights can be essential for understanding the properties of these compounds and designing new materials .
Computational Chemistry
Fmoc-O-tert-butyl-D-beta-homothreonine can be used in computational chemistry studies . For example, its structure can be optimized using density functional theory (DFT) to investigate its conformational and energy landscape .
Proteomics Research
Fmoc-O-tert-butyl-D-beta-homothreonine is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and Fmoc-protected amino acids can be used to synthesize peptides for proteomic analysis .
Drug Design
The use of competitive inhibitors to disrupt protein-protein interactions holds great promise for the treatment of disease . Fmoc-O-tert-butyl-D-beta-homothreonine, as a type of Fmoc-protected amino acid, could potentially be used in the design of such inhibitors .
properties
IUPAC Name |
(3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJMOCVIPRJMLW-BTYIYWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-tert-butyl-D-beta-homothreonine |
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